Cas no 960400-24-2 (2-(thiophen-3-yl)ethyl chloroformate)

2-(thiophen-3-yl)ethyl chloroformate 化学的及び物理的性質
名前と識別子
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- 2-(thiophen-3-yl)ethyl chloroformate
- Carbonochloridic acid, 2-(3-thienyl)ethyl ester
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- インチ: 1S/C7H7ClO2S/c8-7(9)10-3-1-6-2-4-11-5-6/h2,4-5H,1,3H2
- InChIKey: VTUXHVBKUZAYEX-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(OCCC1C=CSC=1)=O
じっけんとくせい
- 密度みつど: 1.332±0.06 g/cm3(Predicted)
- ふってん: 264.8±23.0 °C(Predicted)
2-(thiophen-3-yl)ethyl chloroformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612715-0.05g |
2-(thiophen-3-yl)ethyl chloroformate |
960400-24-2 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1612715-0.5g |
2-(thiophen-3-yl)ethyl chloroformate |
960400-24-2 | 0.5g |
$1056.0 | 2023-06-04 | ||
Enamine | EN300-1612715-0.1g |
2-(thiophen-3-yl)ethyl chloroformate |
960400-24-2 | 0.1g |
$968.0 | 2023-06-04 | ||
Enamine | EN300-1612715-10000mg |
2-(thiophen-3-yl)ethyl chloroformate |
960400-24-2 | 10000mg |
$2393.0 | 2023-09-23 | ||
Enamine | EN300-1612715-5000mg |
2-(thiophen-3-yl)ethyl chloroformate |
960400-24-2 | 5000mg |
$1614.0 | 2023-09-23 | ||
Enamine | EN300-1612715-1000mg |
2-(thiophen-3-yl)ethyl chloroformate |
960400-24-2 | 1000mg |
$557.0 | 2023-09-23 | ||
Enamine | EN300-1612715-2.5g |
2-(thiophen-3-yl)ethyl chloroformate |
960400-24-2 | 2.5g |
$2155.0 | 2023-06-04 | ||
Enamine | EN300-1612715-100mg |
2-(thiophen-3-yl)ethyl chloroformate |
960400-24-2 | 100mg |
$490.0 | 2023-09-23 | ||
Enamine | EN300-1612715-5.0g |
2-(thiophen-3-yl)ethyl chloroformate |
960400-24-2 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-1612715-10.0g |
2-(thiophen-3-yl)ethyl chloroformate |
960400-24-2 | 10g |
$4729.0 | 2023-06-04 |
2-(thiophen-3-yl)ethyl chloroformate 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-(thiophen-3-yl)ethyl chloroformateに関する追加情報
Introduction to 2-(thiophen-3-yl)ethyl chloroformate (CAS No. 960400-24-2)
2-(thiophen-3-yl)ethyl chloroformate, identified by its Chemical Abstracts Service (CAS) number 960400-24-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of chloroformates, which are versatile reagents widely employed in the synthesis of esters, amides, and other functional derivatives. The presence of a thiophene moiety in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the development of bioactive molecules.
The thiophene ring, a five-membered heterocyclic aromatic compound containing sulfur, is renowned for its stability and ability to participate in various chemical reactions while maintaining its structural integrity. In the context of 2-(thiophen-3-yl)ethyl chloroformate, the thiophene ring is positioned at the 3-position, which influences the compound's reactivity and interaction with biological targets. This arrangement has been strategically exploited in recent research to develop novel therapeutic agents with enhanced pharmacological profiles.
Chloroformates are well-known for their ability to react with nucleophiles, particularly amines, to form amides. This reactivity makes 2-(thiophen-3-yl)ethyl chloroformate a crucial building block in medicinal chemistry. For instance, researchers have leveraged this compound to synthesize peptidomimetics and other small-molecule inhibitors targeting protein-protein interactions. The thiophen-3-yl substituent not only enhances the compound's solubility and bioavailability but also allows for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.
Recent advancements in computational chemistry have highlighted the potential of 2-(thiophen-3-yl)ethyl chloroformate as a scaffold for drug discovery. Molecular modeling studies indicate that the thiophene ring can engage in π-stacking interactions with biological receptors, improving binding affinity. Additionally, the electron-withdrawing nature of the sulfur atom in the thiophene ring modulates the electronic properties of adjacent functional groups, influencing reaction outcomes in synthetic pathways.
In clinical research, derivatives of 2-(thiophen-3-yl)ethyl chloroformate have been investigated for their potential as antiviral and anti-inflammatory agents. The structural motif has shown promise in disrupting viral protease enzymes, which are critical for viral replication. Furthermore, modifications to the chloroformate group have led to compounds with improved metabolic stability and reduced toxicity, aligning with current trends in drug development that prioritize patient safety and efficacy.
The synthesis of 2-(thiophen-3-yl)ethyl chloroformate involves multi-step organic transformations, including halogenation, alkylation, and condensation reactions. Modern synthetic methodologies have optimized these processes to enhance yield and purity, ensuring that researchers can access high-quality starting materials for further derivatization. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups onto the thiophene ring without compromising its integrity.
The role of 2-(thiophen-3-yl)ethyl chloroformate in material science is also emerging as an area of interest. Its ability to form stable coordination complexes with metal ions has been explored in the development of catalysts and sensors. The unique electronic properties of the thiophene ring enable efficient energy transfer processes, making this compound a candidate for applications in organic electronics and photovoltaic devices.
Eco-friendly synthetic routes have been developed to minimize waste and energy consumption during the production of 2-(thiophen-3-yl)ethyl chloroformate. Green chemistry principles emphasize the use of sustainable solvents and catalysts, as well as processes that reduce hazardous byproducts. These innovations not only improve environmental outcomes but also make large-scale production more economically viable.
Future research directions may explore the use of 2-(thiophen-3-yl)ethyl chloroformate in combination therapies, where it serves as a precursor for multiple drug candidates simultaneously. Its versatility as a synthetic intermediate allows for rapid diversification of molecular structures, facilitating rapid discovery pipelines. Additionally, advances in biocatalysis may enable enzymatic modifications of this compound, further expanding its utility in drug development.
In summary,2-(thiophen-3-yl)ethyl chloroformate (CAS No. 960400-24-2) represents a significant advancement in synthetic chemistry with broad applications across pharmaceuticals, materials science, and biotechnology. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex scientific challenges.
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